molecular formula C21H20N2O3 B11348910 N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11348910
M. Wt: 348.4 g/mol
InChI Key: CBXMUJKCVHZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound characterized by the presence of a benzamide core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both methoxy and pyridinyl groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzylamine with 2-pyridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and pyridinyl groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of methoxy and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other benzamide derivatives .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O3/c1-25-18-12-11-16(14-19(18)26-2)15-23(20-10-6-7-13-22-20)21(24)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3

InChI Key

CBXMUJKCVHZNKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.